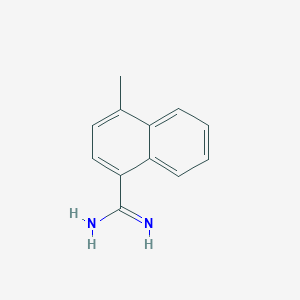

4-Methylnaphthalene-1-carboximidamide

Description

Significance of the Amidino Functional Group in Modern Chemical Biology and Medicinal Chemistry

The amidino functional group, -C(=NH)NH2, is a critical pharmacophore in modern medicinal chemistry and a valuable tool in chemical biology. Amidines are significantly more basic than their amide counterparts, and upon protonation, they form a delocalized amidinium ion where the positive charge is shared between the two nitrogen atoms. This inherent basicity and charge delocalization are key to their biological activity.

The amidine moiety is a feature of numerous therapeutic agents with a wide array of biological targets, including enzymes and receptors. Their ability to engage in strong hydrogen bonding and electrostatic interactions makes them effective for molecular recognition within biological systems. For instance, amidine-containing compounds have been investigated for their antimicrobial, antiviral, antifungal, and antiprotozoal activities.

Contextual Overview of Naphthalene-Containing Scaffolds in Academic Research

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a prevalent structural motif in a multitude of biologically active compounds and approved drugs. Its rigid, planar, and lipophilic nature provides a foundation for the construction of molecules with diverse pharmacological profiles. Naphthalene derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The versatility of the naphthalene ring allows for substitution at various positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This has made it a valuable building block in drug discovery, with numerous research efforts focused on the synthesis and biological evaluation of novel naphthalene-based compounds.

Specific Research Focus on 4-Methylnaphthalene-1-carboximidamide within Contemporary Chemical Sciences

While extensive research has been conducted on both amidine-containing molecules and naphthalene derivatives, specific studies focusing solely on this compound are not widely documented in publicly available scientific literature. The compound is primarily available through chemical suppliers, indicating its use as a building block or intermediate in more complex syntheses.

The research interest in this particular molecule likely stems from the desire to combine the established biological significance of the amidine group with the versatile naphthalene scaffold. The presence of a methyl group at the 4-position of the naphthalene ring can influence the compound's lipophilicity and its interaction with biological targets compared to unsubstituted naphthalene carboximidamides.

Physicochemical Properties

Detailed experimental data for this compound is limited. However, some basic properties have been reported by chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69228-21-3 | labseeker.com |

| Molecular Formula | C12H12N2 | labseeker.com |

| Molecular Weight | 184.241 g/mol | labseeker.com |

| Purity | ≥95% | labseeker.com |

Synthesis of this compound

A common and well-established method for the synthesis of amidines from nitriles is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction would be the most probable route for the preparation of this compound, starting from 4-methylnaphthalene-1-carbonitrile.

The Pinner reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, usually anhydrous hydrogen chloride, to form an intermediate imino ester salt (a Pinner salt). wikipedia.org This salt is then reacted with ammonia (B1221849) to yield the corresponding amidine. wikipedia.org

The precursor, 4-methylnaphthalene-1-carbonitrile, is a known compound with established properties.

Table 2: Properties of the Precursor 4-Methylnaphthalene-1-carbonitrile

| Property | Value | Source |

| CAS Number | 36062-93-8 | achemblock.comnih.gov |

| Molecular Formula | C12H9N | achemblock.com |

| Molecular Weight | 167.21 g/mol | achemblock.com |

| Melting Point | 52-56 °C | chemicalbook.com |

| Boiling Point | 210-220 °C at 40 Torr | chemicalbook.com |

| Density | 1.11 g/cm³ (predicted) | chemicalbook.com |

The synthesis would proceed by first preparing the Pinner salt of 4-methylnaphthalene-1-carbonitrile, likely using methanol (B129727) or ethanol (B145695) and anhydrous HCl. This intermediate would then be treated with ammonia to afford this compound, which could be isolated as the hydrochloride salt.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69228-21-3 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

4-methylnaphthalene-1-carboximidamide |

InChI |

InChI=1S/C12H12N2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H3,13,14) |

InChI Key |

PCBOCOOQNVBCNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=N)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Methylnaphthalene 1 Carboximidamide

Reactions Involving the Amidino Moiety

The amidine functional group, -C(=NH)NH₂, is a highly reactive and synthetically useful moiety. It is significantly more basic than its amide analogue due to the resonance stabilization of the protonated amidinium ion. wikipedia.org This basicity allows it to readily participate in acid-base reactions.

The nitrogen atoms of the amidino group possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity is central to many of its characteristic reactions, particularly in the construction of nitrogen-containing heterocycles. researchgate.net Amidines can react with a variety of electrophilic reagents, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. rsc.org

One of the most prominent applications of amidines is in the synthesis of heterocyclic compounds. researchgate.netrsc.org They can react with compounds containing two electrophilic centers to form five- or six-membered rings. For instance, reactions with 1,3-dicarbonyl compounds can yield pyrimidines, while reactions with α-haloketones can lead to imidazoles. researchgate.net

| Reactant Type | Resulting Heterocycle | General Reaction Scheme |

| 1,3-Diketones | Pyrimidine | R-C(=NH)NH₂ + R'-CO-CH₂-CO-R'' → Substituted Pyrimidine |

| α-Haloketones | Imidazole | R-C(=NH)NH₂ + R'-CO-CH₂-X → Substituted Imidazole |

| 1,2,3-Triazines | Pyrimidine/1,3,5-Triazine | R-C(=NH)NH₂ + Substituted 1,2,3-Triazine → Substituted Pyrimidine or Triazine acs.org |

Table 1: Illustrative reactions of the amidino group to form heterocyclic systems.

Furthermore, the amidino group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, although this transformation is generally less facile than the hydrolysis of amides.

Transformations on the Naphthalene (B1677914) Ring System

The 4-methylnaphthalene ring system is an electron-rich aromatic structure, making it susceptible to various transformations, primarily electrophilic aromatic substitution and oxidation.

Electrophilic Aromatic Substitution:

Naphthalene undergoes electrophilic aromatic substitution more readily than benzene (B151609). youtube.com The substitution can occur at the α-position (C2, C3, C6, or C7) or the β-position (C5 or C8). In the case of 4-methylnaphthalene, the existing methyl group, being an activating group, directs incoming electrophiles primarily to the ortho and para positions. libretexts.org However, the substitution pattern on the naphthalene core is also heavily influenced by kinetic versus thermodynamic control. youtube.comwordpress.com For many electrophilic substitutions, attack at the α-position is kinetically favored due to the formation of a more stable carbocation intermediate (the naphthalenonium ion), which preserves a complete benzene ring in more resonance structures. wordpress.com

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-4-methylnaphthalene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-methylnaphthalene |

| Sulfonation | Fuming H₂SO₄ | 4-Methylnaphthalene-1-sulfonic acid (kinetic product) or 4-Methylnaphthalene-2-sulfonic acid (thermodynamic product) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-4-methylnaphthalene |

Table 2: Potential electrophilic substitution reactions on the 4-methylnaphthalene ring.

Oxidation:

The naphthalene ring and its methyl substituent are both susceptible to oxidation. The methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid, forming 4-carboxynaphthalene-1-carboximidamide. nih.gov This type of benzylic oxidation is a common transformation for alkyl-substituted aromatic compounds.

The aromatic rings themselves can be oxidized under more vigorous conditions. Oxidation with reagents like chromium trioxide can lead to the formation of naphthoquinones, such as 4-methyl-1,2-naphthoquinone or 4-methyl-1,4-naphthoquinone. orgsyn.org Photooxidation in the presence of singlet oxygen can lead to the formation of endoperoxides. acs.org Additionally, reaction with hydroxyl radicals, particularly in the gas phase, can lead to ring-opened products like formylcinnamaldehyde derivatives. acs.org

Cyclization Reactions to Form Heterocyclic Derivatives

The presence of both a reactive amidine group and an aromatic naphthalene system in 4-methylnaphthalene-1-carboximidamide provides opportunities for intramolecular cyclization reactions to form fused heterocyclic derivatives. Such reactions are pivotal in the synthesis of complex polycyclic molecules. nih.govclockss.org

For instance, if a suitable functional group were introduced onto the naphthalene ring, particularly at the peri-position (C5), an intramolecular cyclization involving the amidine could occur. An example could be the reaction with a dicarbonyl compound to form a new heterocyclic ring fused to the naphthalene system. The amidine moiety is a well-established synthon for building heterocycles like pyrimidines, imidazoles, and triazoles. researchgate.netrsc.orgrsc.org

| Cyclization Strategy | Potential Product Class |

| Reaction with β-ketoesters | Fused Pyrimidinones |

| Reaction with α,β-unsaturated ketones | Fused Dihydropyrimidines |

| Intramolecular Friedel-Crafts type reaction (with an appropriate side chain) | Fused Polycyclic Aromatic Systems researchgate.net |

Table 3: Hypothetical cyclization pathways for this compound derivatives.

Coordination Chemistry and Metal Complex Formation

Amidines, upon deprotonation, form amidinate anions, which are excellent ligands for a wide variety of metals, including transition metals and rare-earth elements. acs.orgnih.gov These ligands are valued for their steric and electronic tunability. The resulting amidinate complexes often exhibit high thermal stability. acs.orgnih.gov

The amidinate ligand derived from this compound would likely coordinate to a metal center in a bidentate fashion through its two nitrogen atoms, forming a stable four-membered chelating ring. acs.org The bulky 4-methylnaphthalenyl group would provide significant steric hindrance around the metal center, which can influence the coordination number, geometry, and reactivity of the resulting complex.

These metal complexes have found applications in various catalytic processes. For example, rare-earth metal amidinate complexes have been investigated for their activity in isoprene (B109036) polymerization. acs.org Group 10 metal amidinates have been used as precursors for generating supported metal nanoparticles for catalysis. acs.orgnih.gov

| Metal Type | Potential Complex Structure | Potential Application |

| First-row Transition Metals (e.g., Mn, Co, Ni) | Bis-amidinate complexes rsc.org | Catalysis |

| Rare-Earth Metals (e.g., Y, La, Sm) | Mono- or bis-amidinate complexes acs.org | Polymerization Catalysis acs.org |

| Group 10 Metals (e.g., Ni, Pd, Pt) | Heteroleptic allyl-amidinate complexes acs.orgnih.gov | Precursors for Nanoparticles acs.orgnih.gov |

Table 4: Potential coordination complexes of the amidinate of this compound.

Biological Activity Spectrum in Vitro and Non Human in Vivo Investigations

Antimicrobial Efficacy

While direct studies on the antimicrobial properties of 4-Methylnaphthalene-1-carboximidamide are not extensively available in the current body of scientific literature, research on structurally similar naphthalene (B1677914) derivatives, such as naphthalene-1-carboxanilides and naphthylamine analogs, provides valuable insights into the potential antimicrobial profile of this compound class. The core naphthalene scaffold is a recurring motif in various compounds exhibiting a broad range of biological activities. xiahepublishing.commdpi.com

Investigations into naphthalene derivatives have revealed notable antibacterial activity. For instance, a series of ring-substituted naphthalene-1-carboxanilides demonstrated significant efficacy against Mycobacterium avium subsp. paratuberculosis. nih.govnih.gov Several of these compounds exhibited activity that was two- to three-fold higher than the standard drugs rifampicin (B610482) and ciprofloxacin. nih.gov

Specifically, compounds such as N-(2-Methoxyphenyl)naphthalene-1-carboxamide, N-(3-methoxyphenyl)naphthalene-1-carboxamide, N-(3-methylphenyl)naphthalene-1-carboxamide, N-(4-methylphenyl)-naphthalene-1-carboxamide, and N-(3-fluorophenyl)naphthalene-1-carboxamide have shown promising antimycobacterial effects. nih.gov The mechanism of action for some related compounds, like naphthyridine derivatives, has been linked to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. mdpi.commdpi.com This inhibition ultimately blocks bacterial proliferation. mdpi.com

Table 1: Antibacterial Activity of Selected Naphthalene-1-carboxanilide Derivatives

| Compound | Test Organism | MIC (µmol/L) | Reference |

|---|---|---|---|

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | < 793 | nih.govnih.gov |

| N-(3-Methoxyphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | < 793 | nih.govnih.gov |

| N-(3-Methylphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | < 793 | nih.govnih.gov |

| N-(4-Methylphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | < 793 | nih.govnih.gov |

| N-(3-Fluorophenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | < 793 | nih.govnih.gov |

The antifungal potential of naphthalene derivatives has also been a subject of scientific inquiry. Studies on naphthylamine analogs containing azetidin-2-one (B1220530) and thiazolidin-4-one moieties have demonstrated notable antifungal activity against Candida albicans. xiahepublishing.com Certain synthesized analogs showed antifungal efficacy comparable to the standard drug amphotericin B. xiahepublishing.com The presence of the naphthalene nucleus is considered a key contributor to the observed biological activities of these compounds. xiahepublishing.com

Table 2: Antifungal Activity of Selected Naphthylamine Analogs

| Compound Class | Test Organism | Activity Comparison | Reference |

|---|---|---|---|

| Naphthylamine analogs with thiazolidin-4-one | Candida albicans | Remarkable activity compared to Amphotericin B | xiahepublishing.com |

| Naphthylamine analogs with azetidin-2-one | Candida albicans | Moderate to good activity | xiahepublishing.com |

Enzymatic Inhibition Studies

The structural features of this compound suggest its potential as an inhibitor of various enzymes, a hypothesis supported by research on related carboximidamide and naphthalene-containing compounds.

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. drugs.comwikipedia.orgnih.gov Direct Factor Xa inhibitors work by blocking the active site of this enzyme, thereby preventing the conversion of prothrombin to thrombin and subsequent clot formation. wikipedia.org While no direct studies have been published on the Factor Xa inhibitory activity of this compound, the development of various small molecule inhibitors for this target suggests that novel chemical scaffolds are of continuous interest in this therapeutic area. nih.gov The evaluation of naphthalene-based compounds for Factor Xa inhibition could be a potential area for future research.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.govnih.gov The depletion of tryptophan and the accumulation of its metabolites can suppress T-cell proliferation, making IDO1 a significant target in cancer immunotherapy. nih.gov

Research into radiofluorinated carboximidamides has highlighted their potential as selective PET radioligands for imaging IDO1 expression in tumors. nih.gov This indicates that the carboximidamide functional group is a key pharmacophore for interacting with the IDO1 enzyme. nih.gov Although these studies did not specifically investigate this compound, they provide a strong rationale for exploring its potential as an IDO1 modulator. The naphthalene moiety could serve as a scaffold to position the carboximidamide group within the enzyme's active site.

At present, there is no available scientific literature that specifically investigates the inhibitory activity of this compound against UDP-N-acetylglucosamine 1-carboxyltransferase.

Other Identified Enzyme Targets

No information is currently available in scientific literature regarding other specific enzyme targets of this compound.

Anticonvulsant Activity in Preclinical Models

There are no published studies investigating the anticonvulsant activity of this compound in preclinical models.

Anti-Inflammatory Effects (Cellular and Animal Models)

Research on the anti-inflammatory effects of this compound in cellular or animal models has not been identified in the current body of scientific literature.

Antitumor/Anticancer Potentials (In Vitro Cytotoxicity and Apoptosis Induction)

There is no available data from in vitro studies on the cytotoxicity or apoptosis-inducing capabilities of this compound in cancer cell lines.

Molecular Mechanisms of Action

Identification and Elucidation of Biological Targets

There is currently no scientific literature that identifies or elucidates the specific biological targets of 4-Methylnaphthalene-1-carboximidamide. Research has not yet determined the receptors, enzymes, ion channels, or other macromolecules with which this compound may interact to produce a biological effect.

Detailed Analysis of Ligand-Receptor/Enzyme Interactions

In the absence of identified biological targets, no studies detailing the specific molecular interactions, such as binding affinity (Kd or Ki values), dissociation constants, or the nature of the chemical bonds (e.g., hydrogen, ionic, van der Waals) between this compound and a biological receptor or enzyme, are available.

Investigation of Specific Biochemical Pathways Modulated

There is no available research data to indicate which, if any, specific biochemical or signaling pathways are modulated by this compound.

Cellular and Subcellular Localization Studies Related to Activity

No studies on the cellular uptake, distribution, or subcellular localization of this compound have been published. Consequently, information regarding where this compound accumulates within cells to exert potential activity is unknown.

Structure Activity Relationship Sar Studies

Influence of Naphthalene (B1677914) Ring Substitutions on Biological Activity

The naphthalene ring serves as a critical scaffold for 4-Methylnaphthalene-1-carboximidamide, and its substitution pattern significantly modulates biological activity. The nature, position, and size of substituents on the naphthalene ring can influence the compound's electronic properties, lipophilicity, and steric interactions with its biological target.

Naphthalene itself is more reactive than benzene (B151609) and tends to undergo reactions that preserve at least one of its benzene rings. msu.edu The introduction of substituents can either activate or deactivate the ring towards further reactions and can direct the position of subsequent modifications. msu.edu For instance, studies on various naphthalene derivatives have shown that electron-donating groups (like hydroxyl or amino groups) and electron-withdrawing groups (like nitro or cyano groups) can have profound and often predictable effects on activity. mdpi.com

In the context of related naphthalene-based compounds, such as naphthalimides and naphthalene-based protease inhibitors, the position of substitution is paramount. nih.govnih.gov For example, in a series of naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at various positions of the 1,2,4-triazole (B32235) conferred significant anticancer activity. nih.gov This suggests that the spatial arrangement of substituents on the naphthalene core of this compound would similarly dictate its interaction with a target binding site.

The following table, derived from studies on related naphthalene compounds, illustrates how different substituents on the naphthalene ring can affect biological activity, in this case, antiproliferative activity against cancer cell lines.

Table 1: Effect of Naphthalene Ring Substitutions on Antiproliferative Activity of Naphthalene-Substituted Triazole Spirodienones This table is based on data for related naphthalene compounds to infer potential SAR trends for this compound.

| Compound ID | Naphthalene Substitution | R1 Group | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. Hela | IC50 (μM) vs. A549 |

|---|---|---|---|---|---|

| 6a | 2-naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |

| 6b | 2-naphthyl | 4-Methylphenyl | 0.04 | 0.12 | 0.13 |

| 6c | 2-naphthyl | 4-Chlorophenyl | 0.04 | 0.12 | 0.14 |

| 6d | 2-naphthyl | 4-Trifluoromethylphenyl | 0.05 | 0.11 | 0.11 |

| 6e | 2-naphthyl | 4-Methoxyphenyl | 0.06 | 0.15 | 0.18 |

| 8a | 1-naphthyl | Phenyl | 0.13 | 0.35 | 0.89 |

Data derived from studies on naphthalene-substituted triazole spirodienones. nih.gov

Stereochemical Considerations and Their Impact on Activity

Stereochemistry plays a pivotal role in the biological activity of many drugs, as biomolecules such as proteins and nucleic acids are chiral. The three-dimensional arrangement of atoms in this compound can therefore significantly influence its binding affinity and efficacy.

One aspect of stereochemistry in naphthalene derivatives is the potential for distortion of the planar naphthalene ring. The introduction of bulky substituents, particularly at the peri positions (1 and 8), can cause significant steric strain, leading to a non-planar, distorted ring system. nih.gov This distortion can alter the molecule's shape and electronic properties, which in turn can affect its interaction with a biological target. For this compound, while the methyl group is at position 4, other substitutions could induce such distortions.

Furthermore, if additional chiral centers are introduced into the molecule, the resulting enantiomers or diastereomers could exhibit different biological activities. For example, in a study of naphthalen-1-ylethanamine-containing inhibitors of the SARS-CoV-2 papain-like protease, the stereochemistry of the ethanamine moiety was found to be critical for potent inhibitory activity. nih.gov This highlights that the spatial orientation of substituents relative to the naphthalene scaffold is a key determinant of biological function.

Role of the Methyl Group at Position 4 on Efficacy and Selectivity

The methyl group at position 4 of the naphthalene ring is not merely a simple substituent; it can have a profound impact on the molecule's pharmacological properties, an effect often referred to in medicinal chemistry as the "magic methyl" effect. nih.gov The strategic placement of a methyl group can influence a compound's potency, selectivity, and metabolic stability. nih.gov

A methyl group can enhance binding affinity through favorable van der Waals interactions with a hydrophobic pocket in the target protein. nih.gov It can also improve selectivity by creating a steric hindrance that prevents binding to off-target proteins. From a metabolic standpoint, a methyl group can block a potential site of metabolism, thereby increasing the compound's half-life. nih.gov Conversely, it can also serve as a site for metabolic oxidation, potentially leading to faster clearance or the formation of active metabolites.

In studies of other aromatic compounds, the position of a methyl group has been shown to be crucial. For instance, in a series of amidrazone derivatives, a 4-methylphenyl substituent was found to be beneficial for enhancing both antituberculous and antibacterial activity. mdpi.com

Table 2: The "Magic Methyl" Effect on Biological Activity This table illustrates the general principles of how a methyl group can influence pharmacological properties, which are applicable to this compound.

| Property | Potential Effect of Methyl Group | Rationale |

|---|---|---|

| Potency | Increase | Fills a hydrophobic pocket in the target, leading to stronger binding. |

| Selectivity | Increase | Blocks binding to off-target proteins through steric hindrance. |

| Metabolic Stability | Increase or Decrease | Can block a site of metabolism or introduce a new metabolic soft spot. |

| Solubility | Decrease | Increases lipophilicity. |

Based on general principles of medicinal chemistry. nih.gov

Modulation of the Amidino Group for Optimized Biological Profiles

The amidino group (-C(=NH)NH2) is a strongly basic functional group that is protonated at physiological pH. This positive charge is often crucial for forming strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the active site of a target protein. nih.gov

In the case of nafamostat, a serine protease inhibitor with a similar amidino-containing moiety, the amidino group is known to form a strong electrostatic attraction with an aspartate residue in the binding pocket of the target enzyme. nih.gov This interaction is critical for its potent inhibitory activity.

The amidino group of this compound can be modulated in several ways to optimize its biological profile. This includes N-substitution on the amidino group to alter its basicity, lipophilicity, and hydrogen bonding capacity. Furthermore, the amidino group can be replaced by bioisosteres, which are functional groups with similar physicochemical properties. nih.govcambridgemedchemconsulting.com Common bioisosteres for amidines include guanidines, and nitrogen-containing heterocycles like triazoles or imidazoles. nih.govmdpi.comnih.gov Such modifications can lead to improved metabolic stability, oral bioavailability, and selectivity, while retaining the key interactions required for biological activity.

Table 3: Potential Bioisosteric Replacements for the Amidino Group This table presents common bioisosteres for the amidino group and their potential impact on the properties of this compound.

| Original Group | Bioisostere | Potential Advantages |

|---|---|---|

| Amidino | Guanidino | Can form more extensive hydrogen bond networks. |

| Amidino | Imidazole | Reduced basicity, potentially improved oral bioavailability. |

| Amidino | Triazole | Improved metabolic stability and cell permeability. nih.gov |

| Amidino | 2-Amino-pyridine | Mimics the hydrogen bonding pattern. |

Based on established principles of bioisosterism in medicinal chemistry. nih.govcambridgemedchemconsulting.comprinceton.edu

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for screening virtual libraries of compounds against a known protein target to identify potential drug candidates. benthamscience.com For 4-Methylnaphthalene-1-carboximidamide, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors implicated in disease.

The process involves preparing the 3D structure of this compound and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, studies on other naphthalene (B1677914) derivatives have successfully used molecular docking to identify potential inhibitors of targets like the main protease of SARS-CoV-2 or protein tyrosine phosphatase 1B. nih.govchemicalpapers.com The output of such a study on this compound would typically be presented in a table summarizing binding energies and interacting residues.

Illustrative Molecular Docking Results for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 | Pi-Pi Stacking, van der Waals |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are a vital next step to assess the stability of the predicted ligand-protein complex over time. nih.govudel.edu MD simulations model the atomic-level movements of the system, providing insights into the dynamic behavior of the complex under physiological conditions. nih.govresearchgate.net For this compound, an MD simulation would start with the best-docked pose in a biological target. The complex would be solvated in a water box with ions to mimic the cellular environment, and the system's trajectory would be calculated over nanoseconds. github.io

Analysis of the MD trajectory can confirm whether the ligand remains stably bound in the active site. Key parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand are monitored; a stable RMSD suggests a stable complex. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can reveal the flexibility of different parts of the protein upon ligand binding. Such simulations have been instrumental in studying the stability of various naphthalene derivatives in complex with targets like naphthalene 1,2-dioxygenase. nih.gov

Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex (Note: The following data is hypothetical and for illustrative purposes only.)

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS 2023.2 |

| Force Field | CHARMM27 |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Average Ligand RMSD | 1.5 Å |

| Average Protein Backbone RMSD | 2.1 Å |

Quantum Chemical Calculations (e.g., DFT, SCF-Xα-SW, CASSCF) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a particularly popular method for studying aromatic compounds and their derivatives due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations could elucidate its electronic structure, reactivity, and spectroscopic profile. researchgate.net

These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org Other properties that can be calculated include the molecular electrostatic potential, which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, and bond dissociation energies. Such studies have been performed on various naphthalene derivatives to understand their formation, stability, and reactivity. rsc.org

Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes only, calculated at the B3LYP/6-311++G(d,p) level of theory.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 Debye |

| Ionization Potential | 7.1 eV |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling as a Predictive Tool

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide a rapid and cost-effective way to assess a molecule's likely behavior in the human body. nih.govnih.govspringernature.com For this compound, a variety of ADME parameters would be calculated based on its structure. These computational models use large datasets of known drugs to predict properties like gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. srce.hrresearchgate.net

These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to assess the drug-likeness of a compound. While not definitive, a favorable in silico ADME profile can prioritize a compound for further experimental testing. Numerous studies on novel naphthalene derivatives have utilized these predictive tools to guide the design of compounds with better pharmacokinetic profiles.

Illustrative In Silico ADME Profile for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| ADME Property | Predicted Value/Classification | Compliance |

|---|---|---|

| Molecular Weight | 198.25 g/mol | Yes (Lipinski) |

| LogP (Octanol/Water) | 2.8 | Yes (Lipinski) |

| Hydrogen Bond Donors | 2 | Yes (Lipinski) |

| Hydrogen Bond Acceptors | 2 | Yes (Lipinski) |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeant | No | Favorable for peripheral targets |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.orgquora.com If a series of analogues of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. researchgate.netresearchgate.net This involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov A validated QSAR model can be a powerful predictive tool, enabling the estimation of the biological activity of new, unsynthesized derivatives. This allows for the rational design of more potent compounds and the prioritization of synthetic efforts. QSAR models have been successfully developed for various classes of naphthalene derivatives to guide the optimization of their therapeutic effects.

Illustrative QSAR Model Equation for a Hypothetical Series of Naphthalene Carboximidamides (Note: The following is a hypothetical QSAR model for illustrative purposes.)

pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.05 * (HOMO-LUMO Gap) + 2.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

ClogP is the calculated octanol-water partition coefficient.

TPSA is the topological polar surface area.

HOMO-LUMO Gap is the energy difference between the highest occupied and lowest unoccupied molecular orbitals.

This hypothetical equation suggests that in this series, higher lipophilicity (ClogP) and a larger HOMO-LUMO gap would increase biological activity, while a larger polar surface area would decrease it.

Derivatives and Analogues of 4 Methylnaphthalene 1 Carboximidamide

Design and Synthesis of Novel Structural Analogues

The design of novel structural analogues of 4-Methylnaphthalene-1-carboximidamide often draws inspiration from the broader family of naphthalene-based compounds that have demonstrated significant biological activity. nih.govijpsjournal.com The core structure, consisting of a naphthalene (B1677914) ring substituted with a methyl group and a carboximidamide functional group, offers multiple points for chemical modification to explore the structure-activity relationship (SAR).

Synthetic strategies for creating derivatives typically involve the modification of the carboximidamide group, the naphthalene ring, or both. The corresponding carboxamide, 4-Methylnaphthalene-1-carboxamide (B3330554), serves as a key intermediate or a primary target for analogue synthesis. synchem.de The presence of the carboxamide allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a library of N-substituted analogues.

One common approach involves the reaction of a naphthalene-1-carbonyl chloride with a diverse range of amines to generate a series of N-substituted naphthalenecarboxamides. This method allows for the systematic variation of the substituent at the amide nitrogen, enabling the exploration of how different chemical properties (e.g., size, lipophilicity, hydrogen bonding capacity) of the substituent influence biological activity.

Furthermore, the naphthalene ring itself can be modified. For instance, the introduction of additional substituents, such as fluoro or chloro groups, can significantly alter the electronic properties and metabolic stability of the molecule. nuph.edu.ua The synthesis of such analogues often starts from appropriately substituted naphthalene precursors. For example, 4-fluoro-1,8-naphthalic anhydride (B1165640) can be converted to the corresponding imide and subsequently alkylated to produce N-substituted derivatives. nuph.edu.ua

While specific synthetic schemes for a wide array of this compound analogues are not extensively reported in the literature, the general principles of amide and carboximidamide synthesis are well-established. The conversion of the more readily available 4-methylnaphthalene-1-carboxamide to the target carboximidamide can be achieved through various methods, such as reaction with a dehydrating agent in the presence of an amine or via the formation of a thioamide intermediate followed by amination.

A study on piperine-carboximidamide hybrids demonstrated a general method for synthesizing N'-acyloxy-carboximidamides. nih.gov This involved the activation of a carboxylic acid with N,N'-carbonyldiimidazole (CDI) followed by reaction with an amidoxime. nih.gov A similar strategy could potentially be adapted for the synthesis of N-substituted this compound derivatives.

Comprehensive Comparative Analysis of Biological Activities

The biological activities of naphthalene derivatives are diverse and well-documented, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.com While specific biological data for a broad range of this compound analogues is limited, a comparative analysis can be drawn from studies on closely related naphthalene-1-carboxamide and other naphthalene derivatives.

Anticancer Activity:

Naphthalene-based compounds have shown significant promise as anticancer agents. For instance, a series of sulphonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines. nih.gov One of the most potent compounds, which included a naphthalen-1-yl moiety, exhibited IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM against MCF-7 and A549 cells, respectively. nih.gov These compounds were found to inhibit tubulin polymerization, a validated target in cancer chemotherapy. nih.gov

Similarly, novel arylcarboxamide derivatives, including naphthamide analogues, were designed and evaluated as anti-tubercular agents that also showed potential for anticancer activity. rsc.org The rationale for their design was based on inhibiting the mycobacterial membrane protein large 3 (MmpL3), a target that could have implications in cancer cell biology. rsc.org

The table below summarizes the anticancer activity of selected naphthalene derivatives, providing a basis for comparison for future studies on this compound analogues.

| Compound Type | Cell Line | Biological Activity (IC50) | Reference |

| Naphthalene Sulphonamide Derivative | MCF-7 | 0.51 ± 0.03 µM | nih.gov |

| Naphthalene Sulphonamide Derivative | A549 | 0.33 ± 0.01 µM | nih.gov |

| Naphthamide Derivative (Anti-TB) | M. tuberculosis | MIC: 6.55 µM | rsc.org |

| Naphthamide Derivative (Anti-TB) | M. tuberculosis | MIC: 7.11 µM | rsc.org |

Antimicrobial Activity:

The naphthalene scaffold is a key component in several antimicrobial drugs. ijpsjournal.com Analogues of 1-hydroxynaphthalene-2-carboxanilide have been investigated for their activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. mdpi.com The activity of these compounds is influenced by the nature and position of substituents on the anilide ring. mdpi.com

A study on novel piperine-carboximidamide hybrids revealed that some of these compounds exhibited antiproliferative activity against several cancer cell lines. nih.gov While not directly antimicrobial, this highlights the biological potential of the carboximidamide functional group when attached to a suitable scaffold.

Structure-Activity Relationship Investigations of Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For naphthalene derivatives, several SAR studies have provided valuable insights.

In a series of sulphonamide derivatives with a naphthalene moiety, it was found that the presence of the naphthalen-1-yl group was crucial for potent antiproliferative activity. nih.gov This suggests that the size and aromatic nature of the naphthalene ring system are important for binding to the biological target, in this case, tubulin. nih.gov

For 1-hydroxynaphthalene-2-carboxanilides, the position of substituents on the anilide ring significantly impacts their antimycobacterial activity. mdpi.com The carboxamide linkage is considered essential for activity, likely participating in hydrogen bonding interactions with the target protein. mdpi.com

In the context of this compound derivatives, key areas for SAR investigation would include:

The role of the methyl group: Investigating whether the methyl group at the 4-position is essential for activity and whether its replacement with other functional groups (e.g., hydrogen, halogen, methoxy) enhances or diminishes activity.

Substitution on the carboximidamide nitrogen: Exploring a variety of substituents on the nitrogen atoms of the carboximidamide group to understand the impact of steric and electronic factors on biological activity.

Substitution on the naphthalene ring: Introducing various substituents at other available positions on the naphthalene ring to modulate the molecule's lipophilicity, electronic properties, and metabolic stability.

The table below outlines key structural features and their potential impact on biological activity, based on findings from related naphthalene derivatives.

| Structural Feature | Observation from Related Compounds | Potential Implication for this compound Analogues |

| Naphthalene Ring | Essential for the activity of many anticancer and antimicrobial agents. ijpsjournal.comnih.gov | The 4-methylnaphthalene core is likely a key pharmacophore. |

| Carboxamide/Carboximidamide Linker | The amide bond is crucial for the activity of hydroxynaphthalenecarboxanilides. mdpi.com | The carboximidamide group is expected to be critical for biological interactions, potentially through hydrogen bonding. |

| Substituents on the Naphthalene Ring | Halogenation can influence activity and selectivity. nuph.edu.ua | Introduction of substituents on the naphthalene ring could fine-tune the biological profile. |

| N-Substituents | The nature of N-substituents in naphthalimides and carboxamides significantly affects their properties. nuph.edu.uarsc.org | Variation of substituents on the carboximidamide nitrogen is a key strategy for optimizing activity. |

Advanced Applications in Chemical Biology and Drug Discovery Research

Development as Molecular Probes for Biological Systems

No information available.

Utility as Lead Compounds in Preclinical Drug Discovery Pipelines

No information available.

Contributions to Target Validation and Pathway Elucidation

No information available.

Novel Applications in Materials Science for Chemical Biology Technologies

No information available.

Role in Coordination Chemistry as Ligands in Catalysis and Sensing

No information available.

Future Research Perspectives and Emerging Directions

Exploration of Uncharted Synthetic Routes for Complex Analogues

The future development of 4-Methylnaphthalene-1-carboximidamide as a therapeutic lead will heavily rely on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. While standard synthetic protocols for amidines exist, future research should focus on developing more modular and efficient synthetic methodologies.

One promising approach involves the expansion of methodologies used for similar structures, such as the robust techniques developed for installing amide, carbamate, urea, and sulfonamide functionalities onto a 1,8-naphthalimide (B145957) scaffold. rsc.org Adapting these methods could allow for a wide range of substituents to be introduced at various positions on the naphthalene (B1677914) ring and the carboximidamide group.

Furthermore, the synthesis of complex, ring-fused analogues could be explored. For instance, drawing inspiration from the synthesis of naphthoimidazole compounds, where amide precursors are subjected to base-catalyzed ring closure, could lead to novel tricyclic or tetracyclic derivatives of this compound. rsc.org Such rigidified structures could offer enhanced selectivity and potency for specific biological targets. The development of one-pot or multicomponent reactions would also be a significant advancement, enabling the rapid generation of diverse analogues from simple starting materials.

Discovery of Novel Biological Targets and Therapeutic Areas

The naphthalene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative properties. ekb.egijpsjournal.comnih.gov This broad bioactivity suggests that this compound and its analogues could have therapeutic potential across multiple disease areas.

A key area of future investigation will be the identification of specific molecular targets. Drawing parallels from structurally related compounds, several promising avenues emerge:

Anticancer Activity: Naphthalene derivatives have been investigated as tubulin polymerization inhibitors. nih.gov A recent study on piperine-carboximidamide hybrids revealed their potential to act as multi-targeted inhibitors of key cancer-related proteins such as EGFR, BRAF, and CDK2. nih.gov Notably, a naphthalene-1-carboximidamide derivative was synthesized within this study, suggesting that this compound could be a starting point for developing novel antiproliferative agents. nih.gov

Neuroprotection: A naphthalene derivative has been identified as a non-covalent inhibitor of the Keap1-Nrf2 interaction, showing therapeutic potential in a model of cerebral ischemia/reperfusion injury. rsc.org This opens the possibility of exploring this compound analogues for the treatment of neurodegenerative diseases and stroke.

Antimicrobial Properties: The naphthalene core is present in several commercially available antimicrobial drugs. ekb.eg Therefore, screening of this compound derivatives against a panel of pathogenic bacteria and fungi could uncover new classes of anti-infective agents.

The following table summarizes potential therapeutic areas and biological targets for this compound based on research on related compounds.

| Therapeutic Area | Potential Biological Target(s) | Reference Compound Class |

| Oncology | Tubulin, EGFR, BRAF, CDK2 | Naphthalene-sulphonamides, Piperine-carboximidamides |

| Neuroprotection | Keap1-Nrf2 pathway | Naphthalene-sulfonamido derivatives |

| Infectious Diseases | Bacterial and Fungal enzymes/proteins | Naphthylamine analogues |

Integration of Advanced Computational Methods for Predictive Modeling

To accelerate the drug discovery process and reduce the reliance on costly and time-consuming experimental screening, the integration of advanced computational methods will be crucial. Future research on this compound should leverage in silico tools for predictive modeling of its properties.

This approach can be guided by studies on other complex heterocyclic molecules, where computational chemistry has been used to investigate chemical reactivity and potential therapeutic applications. mdpi.com Key areas for computational investigation include:

Molecular Docking: To predict the binding affinity and mode of interaction of this compound analogues with various biological targets, such as the kinase domains of EGFR and BRAF, or the colchicine-binding site of tubulin. nih.govnih.gov

Quantum Mechanical Modeling: Utilizing methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comresearchgate.net This can aid in the rational design of analogues with improved properties.

ADME/Tox Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling can be performed to assess the drug-likeness and potential liabilities of novel analogues at an early stage. mdpi.com This allows for the prioritization of compounds with favorable pharmacokinetic profiles for synthesis and further testing.

Design Principles for Enhancing Selectivity and Potency

A central challenge in drug development is the design of molecules that are both highly potent against their intended target and selective over other related targets to minimize off-target effects. For this compound, future research will need to establish clear design principles to achieve this.

Structure-activity relationship (SAR) studies will be paramount. By systematically modifying the chemical structure and assessing the impact on biological activity, key determinants of potency and selectivity can be identified. For example, in a series of piperine-carboximidamide hybrids, the type and position of halogen atoms on a phenyl ring were found to significantly influence antiproliferative activity. nih.gov Similarly, for naphthalene-based sulphonamide derivatives, the presence of specific moieties at the sulphonamide group was crucial for potent antiproliferative activity. nih.gov

Key structural features of this compound that can be systematically varied include:

The Naphthalene Ring: Introduction of various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions to modulate electronic and steric properties.

The Methyl Group: Replacement with other alkyl or aryl groups to probe the size of the binding pocket.

The Carboximidamide Group: Modification of the amidine functionality itself, for instance, by N-alkylation or N-arylation, or by converting it to a bioisosteric group.

The following table outlines potential design strategies for enhancing the selectivity and potency of this compound analogues.

| Design Strategy | Rationale |

| Introduction of polar functional groups | To enhance solubility and form specific hydrogen bond interactions with the target protein. |

| Introduction of bulky substituents | To improve selectivity by exploiting unique features of the target's binding site. |

| Rigidification of the scaffold | To reduce conformational flexibility and lock the molecule in a bioactive conformation, potentially increasing potency. |

| Bioisosteric replacement | To improve pharmacokinetic properties or reduce metabolic liabilities while maintaining biological activity. |

By pursuing these integrated research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines for a range of diseases.

Q & A

Q. What are the key considerations for designing toxicity studies for 4-Methylnaphthalene-1-carboximidamide?

Methodological Answer: Toxicity studies should follow standardized inclusion criteria, including:

- Species Selection : Use laboratory mammals (e.g., rodents) for systemic toxicity assessment, as they are well-characterized models for naphthalene derivatives .

- Exposure Routes : Prioritize inhalation and oral routes due to their relevance to environmental and occupational exposure. Dermal exposure studies are secondary but critical for safety protocols .

- Health Outcomes : Monitor systemic effects (e.g., hepatic, renal, respiratory) and compare thresholds with structurally similar compounds like 1- and 2-methylnaphthalene .

- Analytical Techniques : Use GC-MS or HPLC to quantify metabolites and parent compounds in biological matrices, as outlined in ATSDR guidelines .

Q. How can researchers optimize synthesis routes for this compound?

Methodological Answer:

- Functional Group Compatibility : The carboximidamide group is sensitive to hydrolysis; use anhydrous conditions and nitrogen atmospheres during synthesis .

- Catalytic Systems : Explore palladium-catalyzed cross-coupling reactions for regioselective methyl group introduction, analogous to methods for 4-Dimethylamino-1-naphthaldehyde .

- Purification : Employ silica gel chromatography followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals .

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use -NMR (400 MHz, DMSO-d6) to resolve aromatic protons and methyl group signals. Compare with reference spectra from NIST databases .

- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]: ~213.1) .

Advanced Research Questions

Q. How should conflicting toxicity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Mechanistic Reconciliation : Perform reactive metabolite trapping assays (e.g., glutathione adduct analysis) to identify species-specific metabolic activation pathways .

- Dose-Response Modeling : Use Hill equation-based models to compare potency thresholds across systems, accounting for differences in metabolic enzyme expression (e.g., CYP450 isoforms) .

- Longitudinal Studies : Track biomarkers of oxidative stress (e.g., 8-OHdG) in animal models over 6–12 months to assess cumulative effects .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -F, -NO) at the 4-position to enhance electrophilic reactivity, as seen in 6-[(methylsulfonyl)oxy]-2-naphthalenecarboximidamide .

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict binding affinities to biological targets like cytochrome P450 enzymes .

- Biological Assays : Screen derivatives against panels of cancer cell lines (e.g., HepG2, MCF-7) to correlate substituent effects with cytotoxicity .

Q. How can metabolic pathways of this compound be mapped in mammalian systems?

Methodological Answer:

- Radiolabeling : Synthesize -labeled compound for tracing metabolite distribution in urine and bile .

- Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

- LC-MS/MS Metabolomics : Use untargeted metabolomics to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Q. What experimental designs address contradictions in genotoxicity assessments?

Methodological Answer:

- Multi-Endpoint Testing : Combine Ames test (bacterial reverse mutation), micronucleus assay (mammalian cells), and Comet assay (DNA strand breaks) to mitigate false positives/negatives .

- Oxidative Stress Controls : Include antioxidants (e.g., N-acetylcysteine) to distinguish direct DNA damage from ROS-mediated effects .

- Species-Specific Comparisons : Test human hepatocytes alongside rodent models to evaluate metabolic activation differences .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported LD50_{50}50 values across studies?

Methodological Answer:

- Source Validation : Cross-reference data with ATSDR toxicological profiles to ensure adherence to standardized protocols .

- Exposure Duration Adjustment : Normalize acute vs. chronic LD values using Haber’s Law () for time-dependent toxicity .

- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 independent studies, weighting by sample size and methodological rigor .

Q. What frameworks resolve contradictions in receptor-binding affinity data?

Methodological Answer:

- Binding Assay Calibration : Use reference compounds (e.g., naphthalene-1-carboxamide derivatives) to standardize radioligand displacement assays .

- Allosteric Modulation Tests : Assess whether methyl group position alters cooperative binding, as seen in N-substituted naphthalenecarboxamides .

- Machine Learning : Train neural networks on PubChem data to predict binding affinities and flag outliers .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.